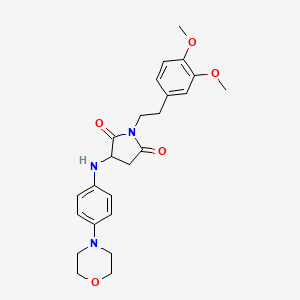

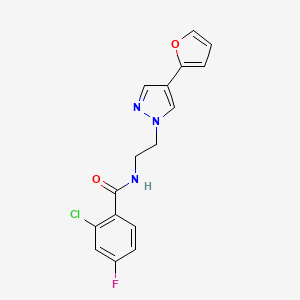

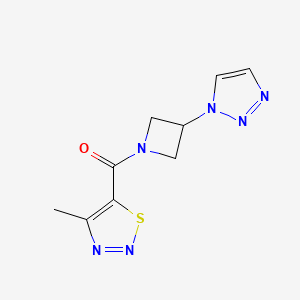

![molecular formula C9H18ClNO B2718636 (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride CAS No. 2490420-68-1](/img/structure/B2718636.png)

(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2490420-68-1 . It has a molecular weight of 191.7 . It is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO.ClH/c1-8(2)7-3-4-9(5-7,6-10)11-8;/h7H,3-6,10H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.7 . It is in powder form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

The compound (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride is related to the synthesis of bicyclic β-lactams, which can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This transformation involves several steps, including hydrogenolysis and intramolecular nucleophilic substitution, showcasing its potential in creating novel chemical structures with potential applications in drug design and synthesis (Leemans et al., 2010).

Stereochemical Synthesis

Stereochemical synthesis of bicyclic tetrahydrofuran-fused β-lactams demonstrates the compound's versatility in creating stereoselectively enriched chemical structures. This method offers an alternative for the preparation of promising compounds within pharmaceutical research, emphasizing the compound's role in synthesizing complex molecules with high stereochemical purity (Mollet et al., 2012).

Synthesis of Polyfunctionalized Building Blocks

The compound is instrumental in the synthesis of polyfunctionalized heptane building blocks, which are crucial for creating molecules with up to four stereocenters. This methodology has been applied to synthesize subunits of biologically active molecules like Ionomycin, demonstrating its importance in complex organic synthesis and drug discovery (Montaña et al., 1999).

Novel Compounds Synthesis

The synthesis of novel 1,3-Dithiolane compounds showcases the ability of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride to serve as a precursor for diverse chemical structures. These compounds have potential applications in various fields, including materials science and pharmacology, highlighting the compound's versatility (Zhai Zhi-we, 2014).

Asymmetric Synthesis of Amino Acid Derivatives

The compound facilitates the asymmetric synthesis of bicyclic amino acid derivatives, critical for developing new pharmacologically active substances. The Aza-Diels-Alder reactions in aqueous solutions indicate the compound's potential in environmentally benign synthetic processes, contributing to sustainable chemistry and drug development (Waldmann & Braun, 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name |

(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8(2)7-3-4-9(5-7,6-10)11-8;/h7H,3-6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDUSKJKJYSZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(O1)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

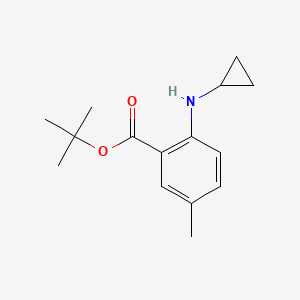

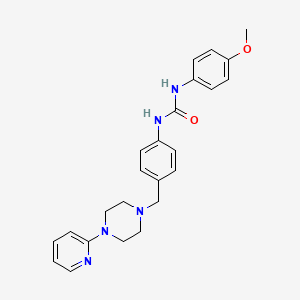

![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718555.png)

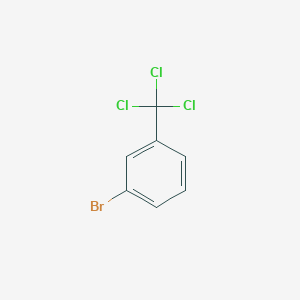

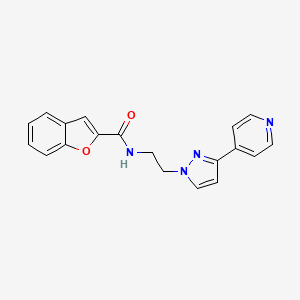

![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)

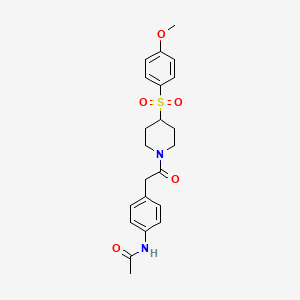

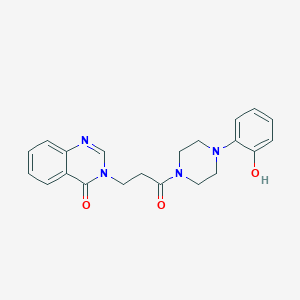

![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2718574.png)